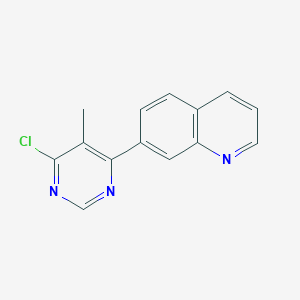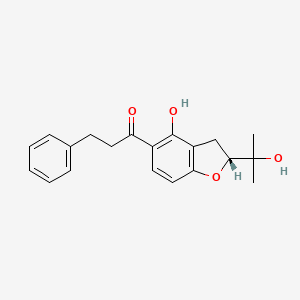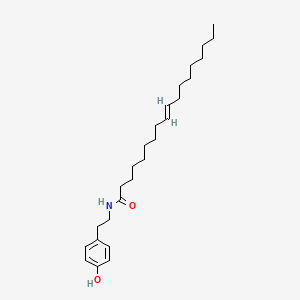
(E)-N-(4-Hydroxyphenethyl)octadec-9-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(4-Hydroxyphenethyl)octadec-9-enamide is an organic compound that belongs to the class of amides. It is characterized by the presence of a long aliphatic chain and a phenethyl group with a hydroxyl substitution. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicine, chemistry, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-Hydroxyphenethyl)octadec-9-enamide typically involves the reaction of octadec-9-enoic acid with 4-hydroxyphenethylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen, and a solvent like dichloromethane (DCM).
Industrial Production Methods
Industrial production methods for such compounds may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-N-(4-Hydroxyphenethyl)octadec-9-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the formulation of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (E)-N-(4-Hydroxyphenethyl)octadec-9-enamide involves its interaction with specific molecular targets and pathways. The hydroxyl group and the amide bond play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-Hydroxyphenethyl)octadecanamide: Lacks the double bond in the aliphatic chain.
N-(4-Hydroxyphenethyl)hexadecanamide: Has a shorter aliphatic chain.
N-(4-Hydroxyphenethyl)octadec-9,12-dienamide: Contains additional double bonds in the aliphatic chain.
Uniqueness
(E)-N-(4-Hydroxyphenethyl)octadec-9-enamide is unique due to the presence of the (E)-configuration double bond in the aliphatic chain, which can influence its physical and chemical properties, as well as its biological activity.
Eigenschaften
Molekularformel |
C26H43NO2 |
|---|---|
Molekulargewicht |
401.6 g/mol |
IUPAC-Name |
(E)-N-[2-(4-hydroxyphenyl)ethyl]octadec-9-enamide |
InChI |
InChI=1S/C26H43NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(29)27-23-22-24-18-20-25(28)21-19-24/h9-10,18-21,28H,2-8,11-17,22-23H2,1H3,(H,27,29)/b10-9+ |
InChI-Schlüssel |
MWHSBABGQKDUFQ-MDZDMXLPSA-N |
Isomerische SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)NCCC1=CC=C(C=C1)O |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCC1=CC=C(C=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


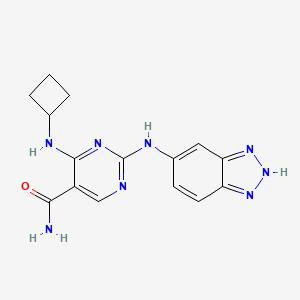
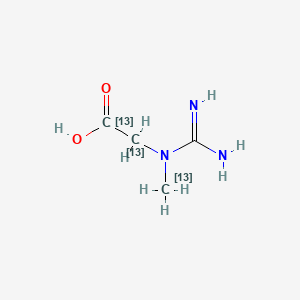
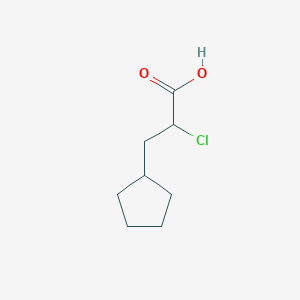
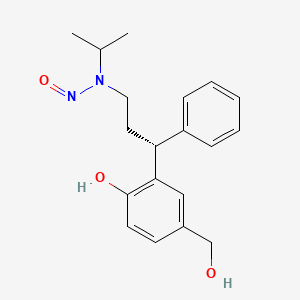
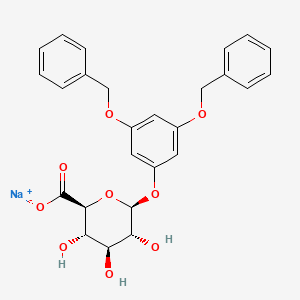
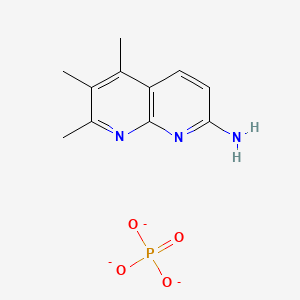
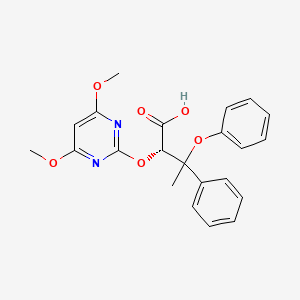

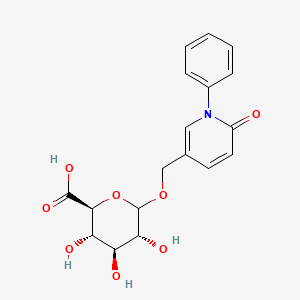
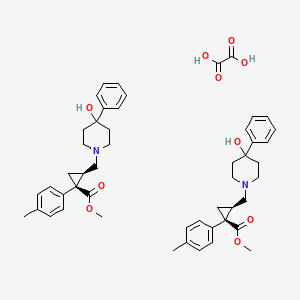
![N-[(2,4-Difluorophenyl)methyl]-1,4-dihydro-5-hydroxy-4-oxo-3-pyridinecarboxamide](/img/structure/B13840506.png)
